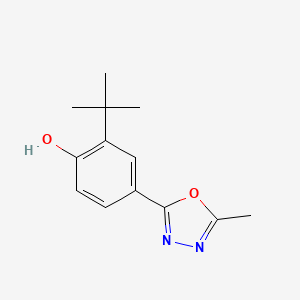
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 5-methyl-1,3,4-oxadiazol-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the phenol ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for drug development due to its unique structural features.
Materials Science: As a building block for polymers or other advanced materials.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tert-butyl)-4-(1,3,4-oxadiazol-2-YL)phenol: Lacks the methyl group on the oxadiazole ring.
2-(Tert-butyl)-4-(5-methyl-1,2,4-oxadiazol-3-YL)phenol: Different position of the oxadiazole ring.
2-(Tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-YL)phenol: Sulfur atom replacing one of the nitrogens in the oxadiazole ring.
Uniqueness
The presence of the tert-butyl group and the specific substitution pattern on the oxadiazole ring can confer unique physical, chemical, and biological properties to 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-tert-butyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-15-12(17-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3 |
InChI-Schlüssel |
RZDJCEBQPVYUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




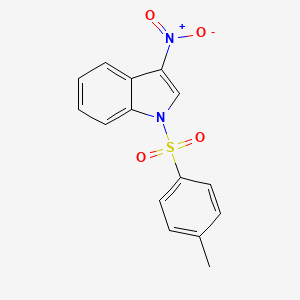
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
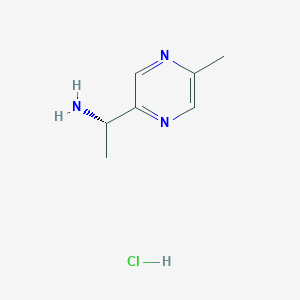
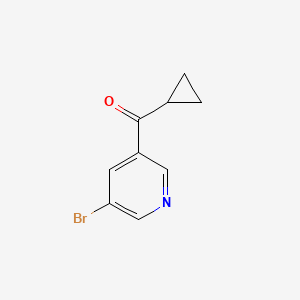
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
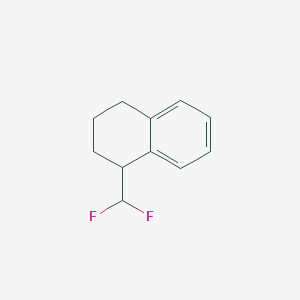
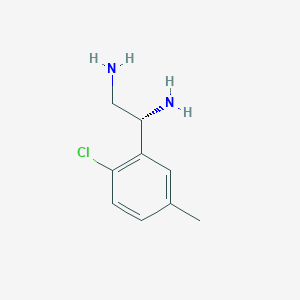
![1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034303.png)
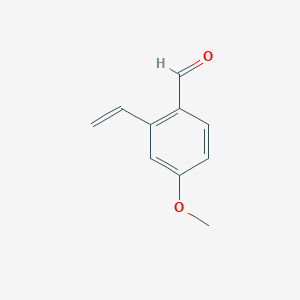
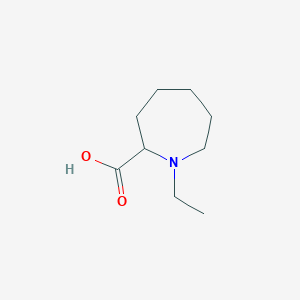
![1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13034317.png)

